molecular formula C19H27Cl2N3O2 B157737 Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- CAS No. 139193-92-3

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-

Cat. No.: B157737
CAS No.: 139193-92-3
M. Wt: 400.3 g/mol
InChI Key: RBSLOONPXXWWQQ-MIIBGCIDSA-N
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Description

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a synthetic organic compound belonging to the piperazine family, distinguished by its multiple aromatic and heteroaromatic rings. As a dihydrochloride salt, it enhances solubility in aqueous solutions, which is vital for its usage in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- involves several key steps:

  • Formation of 3-methyl-5-isoxazole: This can be achieved through the cyclization of a suitable diketone or nitrile oxide intermediate.

  • Ethenylation: The attachment of the ethenyl group to 3-methyl-5-isoxazole, typically using a Wittig reaction or a Heck coupling reaction.

  • Phenoxyethylation: The phenoxyethyl group is then introduced, possibly via a nucleophilic substitution reaction.

  • Attachment to Piperazine: The functionalized isoxazole is then connected to the 1-methyl-4-(2-chloroethyl)piperazine intermediate in the presence of a suitable base.

  • Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial synthesis often scales up these reactions with optimized parameters:

  • Use of continuous flow reactors for better control over reaction conditions.

  • Employing high-purity reagents and catalysts to ensure maximum yield and minimal impurities.

  • Adopting cost-effective purification techniques such as crystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.

  • Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.

  • Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.

  • Reducing Agents: Sodium borohydride for selective reduction.

  • Substitution Reagents: Halogenating agents for substitution on aromatic rings.

Major Products

Major products depend on the reaction type, such as:

  • Epoxides: from oxidation.

  • Hydroxyethyl derivatives: from reduction.

  • Halogenated derivatives: from substitution.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

  • Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

  • Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.

  • Pharmacology: Used in the development and study of new drugs targeting specific pathways.

Medicine

  • Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.

  • Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.

Industry

  • Material Science: Employed in the creation of polymers and materials with specific properties.

  • Agriculture: Used in the development of agrochemicals.

Mechanism of Action

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:

  • Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.

  • Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.

  • Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.

Comparison with Similar Compounds

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is compared with:

  • Piperazine derivatives: Highlighting its unique isoxazole and ethenyl groups, which provide distinct reactivity and binding properties.

  • Isoxazole compounds: Comparison with other isoxazole-based compounds, demonstrating the influence of the piperazine moiety.

  • Phenoxyethylamines: Examining the effect of the ethenyl linkage versus other alkyl linkages.

This compound stands out due to its multi-functional structure, allowing for diverse reactivity and applications across various fields.

Properties

CAS No.

139193-92-3

Molecular Formula

C19H27Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride

InChI

InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;;

InChI Key

RBSLOONPXXWWQQ-MIIBGCIDSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl

SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl

Synonyms

1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride

Origin of Product

United States

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